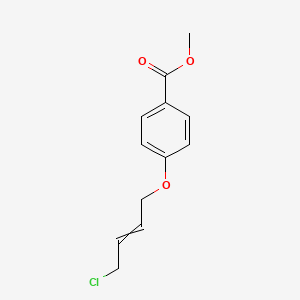
Methyl 4-(4-chlorobut-2-enoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chlorobut-2-enoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 4-(4-chlorobut-2-enoxy) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorobut-2-enoxy)benzoate typically involves the esterification of 4-(4-chlorobut-2-enoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(4-chlorobut-2-enoxy)benzoic acid+methanolH2SO4Methyl 4-(4-chlorobut-2-enoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can minimize the generation of acidic waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorobut-2-enoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-(4-chlorobut-2-enoxy) group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-(4-chlorobut-2-enoxy)benzoic acid.
Reduction: 4-(4-chlorobut-2-enoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(4-azidobut-2-enoxy)benzoate or 4-(4-cyanobut-2-enoxy)benzoate.
Scientific Research Applications
Methyl 4-(4-chlorobut-2-enoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorobut-2-enoxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-chlorobut-2-enoxy)benzoic acid, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 4-(2-chloroethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-(4-chlorobut-2-enoxy)benzoate is unique due to the presence of the 4-(4-chlorobut-2-enoxy) group, which imparts distinct chemical and physical properties. This substituent allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 4-(4-chlorobut-2-enoxy)benzoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h2-7H,8-9H2,1H3 |
InChI Key |
NUAOTUFYQKDPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















